

# Spectroscopic Analysis of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-(1H-Benzimidazol-2-yl)aniline

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This technical guide provides an in-depth overview of the spectroscopic analysis of **4-(1H-Benzimidazol-2-yl)aniline**, a key intermediate in pharmaceutical development. The document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to ensure accurate and reproducible results.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **4-(1H-Benzimidazol-2-yl)aniline**.

Table 1: FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3430	N-H stretching (Benzimidazole)
3350, 3217	N-H stretching (Aminophenyl)
3061	C-H stretching (Aromatic)
1629	C=N stretching
1605	C=C stretching (Aromatic)

Source: Khattab et al.[1]

Table 2: <sup>1</sup>H NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
12.46	br. s	-	1H	NH (Benzimidazole)
7.79	d	8.4	2H	H3', H5' (Aminophenyl)
7.46	m	-	2H	H4, H7 (Benzimidazole)
7.08	m	-	2H	H5, H6 (Benzimidazole)
6.63	d	8.4	2H	H2', H6' (Aminophenyl)
5.58	s	-	2H	NH <sub>2</sub> (Aminophenyl)

Source: Khattab et al.[1]

Table 3: <sup>13</sup>C NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
152.68	C2
151.59	C4'
135.78	C8, C9
129.32	C3', C5'
123.50	C1'
114.14	C5, C6
113.05	C2', C6'

Source: Khattab et al.[\[1\]](#)

Table 4: UV-Vis Spectral Data

Wavelength ( $\lambda_{\text{max}}$ , nm)	Solvent	Notes
314	aq. HCl	Data for the title compound. The acidic solvent may cause protonation of the amine.
283, 243, 212	Ethanol	Data for the related compound 2-aminobenzimidazole. Included for comparative purposes.

Table 5: Mass Spectrometry Data

m/z	Interpretation
209	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-(1H-Benzimidazol-2-yl)aniline**.

Methodology:

- **Sample Preparation:** The solid sample is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument:** A Jasco FT/IR 300E Fourier transform infrared spectrophotometer or a similar instrument is used.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

- **Sample Preparation:** A stock solution of **4-(1H-Benzimidazol-2-yl)aniline** is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol, ethanol, or aqueous HCl) to a known concentration (typically in the range of  $10^{-4}$  to  $10^{-5}$  M).
- **Instrument:** A double-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette with a 1 cm path length. The reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
- **Instrument:** A Joel EX-500 MHz NMR spectrophotometer or an equivalent high-field NMR instrument is used.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Mass Spectrometry (MS)

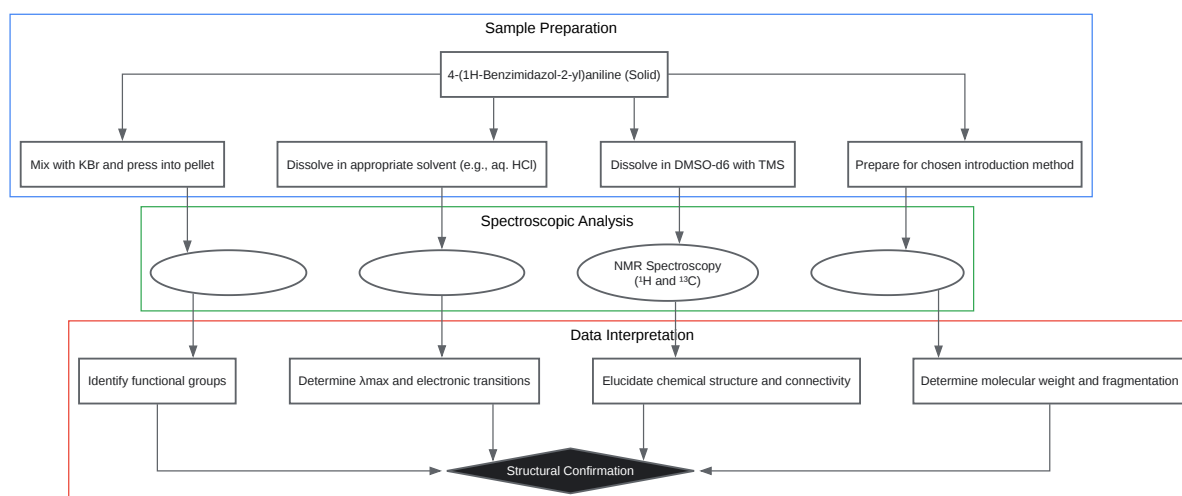
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron impact (EI) or electrospray ionization (ESI) can be used. For EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).
- **Instrument:** A Finnigan mat SSQ 7000 mass spectrometer or a similar instrument is used.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-(1H-Benzimidazol-2-yl)aniline**.



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Caption: Experimental workflow for the spectroscopic analysis of **4-(1H-Benzimidazol-2-yl)aniline**.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the characterization of **4-(1H-Benzimidazol-2-yl)aniline**, supporting its application in research and drug development.

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## References

- 1. researchgate.net [researchgate.net]
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